molecular formula C9H11Si B3046170 (2,4,6-Trimethylphenyl)silane CAS No. 120578-34-9

(2,4,6-Trimethylphenyl)silane

Cat. No. B3046170
CAS RN: 120578-34-9
M. Wt: 147.27 g/mol
InChI Key: HYEXPOJMQRBBRX-UHFFFAOYSA-N
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Description

(2,4,6-Trimethylphenyl)silane, also known as TMS or Mesityl Silane, is an organosilicon compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Protecting Groups in Synthesis

(2,4,6-Trimethylphenyl)silane and its derivatives are significant in the field of synthetic chemistry. A study by Popp et al. (2007) investigated triorganyl(2,4,6-trimethoxyphenyl)silanes as protecting groups for silicon. These compounds were found effective in selective cleavage processes, leading to the production of chlorosilanes and demonstrating the potential of (2,4,6-trimethoxyphenyl)silanes in synthetic applications (Popp et al., 2007).

Applications in Li-ion Batteries

Novel silane compounds, similar to this compound, have been synthesized and evaluated as non-aqueous electrolyte solvents in lithium-ion batteries. Amine et al. (2006) reported that these silane molecules effectively dissolve various lithium salts and enhance the performance of Li-ion batteries, indicating the potential of this compound derivatives in battery technology (Amine et al., 2006).

Radical-Based Reactions in Organic Chemistry

The radical-based applications of silane compounds, including this compound, are significant in organic chemistry. Chatgilialoglu and Lalevée (2012) discussed the use of tris(trimethylsilyl)silane in radical reductions and hydrosilylation reactions, highlighting its utility in producing high yields with excellent chemo-, regio-, and stereoselectivity (Chatgilialoglu & Lalevée, 2012).

Modifying Materials for Enhanced Performance

Silane compounds, including those related to this compound, have been used to modify various materials for improved performance. Zhu et al. (2004) explored water-based silane mixtures for metal corrosion protection, demonstrating their effectiveness as replacements for conventional treatments and emphasizing the utility of silane compounds in material science (Zhu & Ooij, 2004).

Future Directions

: Wasson-ECE: Analysis of Silanes by Gas Chromatography : MilliporeSigma: Trimethyl(phenyl)silane : MilliporeSigma: ETHYL-BIS-(2,4,6-TRIMETHYL-PHENYL)-SILANE

properties

InChI

InChI=1S/C9H11Si/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEXPOJMQRBBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40767120
Record name (2,4,6-Trimethylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40767120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120578-34-9
Record name (2,4,6-Trimethylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40767120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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